molecular formula C9H14O B2832177 Spiro[2.5]octane-1-carbaldehyde CAS No. 200055-26-1

Spiro[2.5]octane-1-carbaldehyde

Cat. No.: B2832177
CAS No.: 200055-26-1
M. Wt: 138.21
InChI Key: MFIZELFJJZOMGP-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1-carbaldehyde is a bicyclic organic compound featuring a spiro junction between a cyclohexane ring and a cyclopropane moiety, with an aldehyde functional group at position 1 (Figure 1). Its unique geometry imposes significant steric constraints and electronic effects, influencing reactivity and applications in synthetic chemistry, particularly in fragrance and pharmaceutical intermediates .

Properties

IUPAC Name

spiro[2.5]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-8-6-9(8)4-2-1-3-5-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZELFJJZOMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200055-26-1
Record name spiro[2.5]octane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octane-1-carbaldehyde typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.5]octane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Antioxidant Properties

Research has indicated that spirocyclic compounds, including derivatives of spiro[2.5]octane-1-carbaldehyde, exhibit significant antioxidant activities. Various studies have demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For example, spirocyclic derivatives have been shown to inhibit the growth of human colon adenocarcinoma and leukemia cell lines, highlighting their potential as therapeutic agents against cancer .

Antiplasmodial Activity

Recent investigations into the antiplasmodial activity of spirocyclic compounds have revealed promising results. Compounds derived from this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited low IC50 values, indicating high potency against malaria parasites while maintaining low toxicity towards human cell lines .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced biological activities. For instance, synthetic routes involving this compound have been explored to create novel antitumor agents and other therapeutics targeting specific diseases .

Case Studies

  • Anticancer Applications : A study highlighted the synthesis of spirocyclic compounds that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase, suggesting a potential pathway for therapeutic intervention in cancer treatment .
  • Antimalarial Development : In another case, derivatives of this compound were synthesized and tested for their antimalarial properties. The results showed that certain compounds significantly inhibited the growth of Plasmodium falciparum with selectivity indices indicating minimal toxicity to human cells .

Mechanism of Action

The mechanism by which Spiro[2.5]octane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest in drug development and other applications.

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular formula : C₉H₁₂O (derived from general spiro[2.5]octane framework).
  • Spiro junction : Connects a six-membered ring (cyclohexane) and a three-membered ring (cyclopropane).
  • Aldehyde group : Positioned at the bridgehead carbon, making it susceptible to nucleophilic attacks.

Comparison with Structural Analogues

5-Oxaspiro[2.5]octane-1-carbaldehyde

  • Molecular formula : C₈H₁₂O₂ .
  • Structural difference : Incorporates an oxygen atom in the six-membered ring (oxa substitution).
  • Impact :
    • Increased polarity due to the ether oxygen, enhancing solubility in polar solvents.
    • Reduced steric hindrance compared to alkyl-substituted derivatives, facilitating reactions at the aldehyde group.
  • Fragmentation in EIMS : Similar to other spiro compounds, fragmentation occurs at the spiro junction, yielding peaks at m/z corresponding to losses of substituent groups (e.g., ClC₆H₄N₂CO in related compounds) .

6,6-Difluorothis compound

  • Molecular formula : C₈H₁₀F₂O .
  • Structural difference : Two fluorine atoms at position 6 on the cyclopropane ring.
  • Impact: Enhanced electrophilicity at the aldehyde due to electron-withdrawing fluorine substituents. Increased thermal stability and resistance to oxidation compared to non-halogenated analogues.
  • Applications: Potential utility in fluorinated drug precursors or agrochemicals.

4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane

  • Molecular formula : C₁₂H₂₀O .
  • Structural difference : Four methyl groups and an oxygen atom in the six-membered ring.
  • Impact: Steric hindrance from methyl groups reduces reactivity at the spiro junction but stabilizes the ring system. Used as a precursor for fragrance compounds (e.g., 1-(2,2,C-3,t-6-tetramethyl-1-cyclohexyl)-3-hexanol), imparting amber-like odors .

(1S,2R)-6,6-Dimethyl-4,8-dioxo-2-phenylthis compound

  • Molecular formula : C₁₇H₁₈O₃ .
  • Structural difference : Contains a phenyl group, two ketone groups (4,8-dioxo), and two methyl substituents.
  • Impact :
    • The phenyl group introduces aromatic conjugation, altering UV-Vis absorption properties.
    • Crystallographic studies reveal a distorted spiro geometry due to bulky substituents, affecting packing efficiency in solid states .

Spiro[2.2]pentane-1-carbaldehyde

  • Molecular formula : C₆H₈O .
  • Structural difference : Smaller spiro system (2.2 instead of 2.5), with two two-membered rings.
  • Impact: Higher ring strain due to the cyclopropane moiety, increasing reactivity of the aldehyde group. Limited commercial availability (95% purity, CAS 64940-63-2), suggesting niche applications in strained molecule synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties Applications
This compound C₉H₁₂O None High steric hindrance, moderate reactivity Synthetic intermediates, fragrances
5-Oxathis compound C₈H₁₂O₂ Oxygen in 6-membered ring Increased polarity, EIMS fragmentation Polar solvent-compatible reactions
6,6-Difluoro derivative C₈H₁₀F₂O Fluorine atoms Enhanced electrophilicity, thermal stability Fluorinated pharmaceuticals
Tetramethyl-1-oxaspiro[2.5]octane C₁₂H₂₀O 4 methyl groups, oxygen Steric stabilization, fragrance precursor Amber-like odorants
Spiro[2.2]pentane-1-carbaldehyde C₆H₈O Smaller spiro system High ring strain, reactive aldehyde Strained molecule synthesis

Research Findings and Trends

  • Fragmentation Patterns: Spiro compounds universally exhibit cleavage at the spiro junction under EIMS, producing diagnostic fragments (e.g., m/z 505 and 489 in halogenated derivatives) .
  • Steric vs. Electronic Effects : Methyl and phenyl groups dominate steric effects, while halogens and oxygen alter electronic profiles, guiding applications in targeted synthesis .
  • Crystallinity : Bulky substituents (e.g., phenyl, dioxo groups) distort spiro geometries but enhance crystallinity, aiding in structural characterization via X-ray diffraction .

Biological Activity

Spiro[2.5]octane-1-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique spiro structure. This compound is part of a larger class of spiro compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C8H14O
  • Molecular Weight : 142.20 g/mol
  • Structure : The compound features a spiro configuration, which contributes to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research has shown that spiro compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various spiro derivatives indicated that compounds with similar structural features demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria.

CompoundActivity AgainstInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20
Tetracycline (control)E. coli25
Tetracycline (control)S. aureus30

These results suggest that this compound could serve as a lead compound for the development of new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of spiro compounds has been explored through various in vitro studies. For instance, spiro derivatives have shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

A notable study reported the following IC50 values for different spiro compounds:

CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-745
This compoundHCT-11650
Vincristine (control)MCF-710
Vincristine (control)HCT-11612

These findings indicate that this compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of spiro compounds, including those with similar structures to this compound. Research indicates that these compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of spiro derivatives:

  • Synthesis and Antimicrobial Evaluation :
    • Researchers synthesized a series of spiro derivatives from 4-amino-1,2,4-triazole and evaluated their antimicrobial activity against various pathogens.
    • The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Activity in Human Cell Lines :
    • A study investigated the effects of spiro compounds on human cancer cell lines and reported significant inhibition of cell proliferation.
    • The results demonstrated that modifications to the spiro structure could enhance anticancer activity, indicating the need for further structural optimization .

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